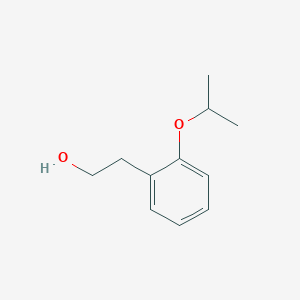
2-(2-Isopropoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Isopropoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O2 It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to an ethanol moiety
作用機序
Target of Action
It is structurally similar to ethanol, which is known to interact with gaba receptors and glycine receptors .
Mode of Action
Ethanol, a structurally similar compound, is known to bind to gaba receptors and glycine receptors, inhibiting nmda receptor functioning .
Biochemical Pathways
Ethanol, a structurally similar compound, is known to be involved in various biochemical pathways, including the conversion of ethanol into acetyl-coa, a central precursor for myriad biochemicals .
Pharmacokinetics
Ethanol, a structurally similar compound, is known to be rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Ethanol is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 drug-metabolizing enzyme .
Result of Action
Ethanol, a structurally similar compound, is known to cause transient changes to many physiological responses in different organ systems .
Action Environment
It is known that ethanol rapidly breaks down in alkaline solution .
準備方法
Synthetic Routes and Reaction Conditions
2-(2-Isopropoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-isopropoxyphenol with ethylene oxide in the presence of a base, such as potassium hydroxide, to yield the desired product. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and product purity.
化学反応の分析
Types of Reactions
2-(2-Isopropoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-isopropoxyphenyl)acetaldehyde or 2-(2-isopropoxyphenyl)acetone.
Reduction: Formation of 2-(2-isopropoxyphenyl)ethane.
Substitution: Formation of 2-(2-isopropoxyphenyl)ethyl halides or amines.
科学的研究の応用
2-(2-Isopropoxyphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of coatings, resins, and other industrial products.
類似化合物との比較
Similar Compounds
2-Isopropoxyethanol: Similar in structure but lacks the phenyl ring.
2-Phenoxyethanol: Contains a phenyl ring but has a different alkoxy group.
2-(2-Methoxyphenyl)ethanol: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness
2-(2-Isopropoxyphenyl)ethanol is unique due to the presence of both an isopropoxy group and a phenyl ring, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with other similar compounds.
特性
IUPAC Name |
2-(2-propan-2-yloxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(2)13-11-6-4-3-5-10(11)7-8-12/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSGTKCQDRPWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














